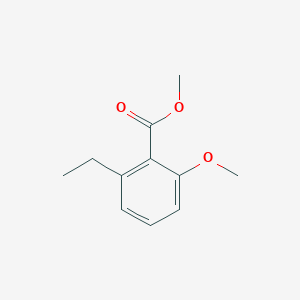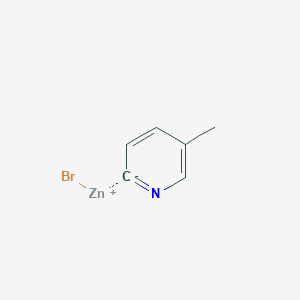![molecular formula C14H20N2 B3119968 [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine CAS No. 25755-27-5](/img/structure/B3119968.png)
[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine
Vue d'ensemble
Description
“[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine” is a chemical compound used for pharmaceutical testing . It is also known as 2-[3-(4-Phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(1H)-quinazolinone .
Molecular Structure Analysis
The molecular formula of this compound is C22H23N3O . It has an average mass of 345.438 Da and a monoisotopic mass of 345.184113 Da .Physical And Chemical Properties Analysis
The compound has a Log Kow (Octanol-Water Partition Coefficient) of 4.83, estimated by the KOWWIN v1.67 . The boiling point is estimated to be 586.43 degrees Celsius, and the melting point is estimated to be 252.97 degrees Celsius . The vapor pressure is estimated to be 5.47E-013 mm Hg at 25 degrees Celsius .Applications De Recherche Scientifique
Conversion in Chemical Synthesis
A study by Weis et al. (1995) explored the conversion of 6-phenylimino-2H-thiopyran-4-amines to 1-phenyl-2,3-dihydro-4(1H)-pyridinones, providing insight into the synthesis processes involving compounds structurally related to [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine (Weis et al., 1995).
Functional Modification in Hydrogel Development
Aly and El-Mohdy (2015) discussed the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including compounds related to the chemical . This research highlights potential applications in medical fields (Aly & El-Mohdy, 2015).
Role in Antagonist Molecular Probes
Li et al. (1999) designed functionalized congeners of 1,4-dihydropyridines as chemically reactive adenosine A3 antagonists. This study's relevance lies in its exploration of derivatives structurally similar to this compound, used for synthesizing molecular probes for adenosine receptor subtypes (Li et al., 1999).
Application in Synthesis of Dihydropyrimidine Derivatives
Udayakumar et al. (2017) reported the synthesis and characterization of new compounds involving dihydropyrimidine derivatives, one of which is structurally similar to the compound . The study also assessed their cytotoxicity, indicating potential pharmaceutical applications (Udayakumar et al., 2017).
Development of Cardiovascular Agents
Research by Torrence and Torrence (1999) demonstrated the use of derivatives of 4-substituted phenyl 1,4-dihydropyridine in the development of cardiovascular agents. This study highlights the potential therapeutic applications of compounds related to this compound (Torrence & Torrence, 1999).
Use in Antimicrobial Properties
Moradi et al. (2017) investigated the antimicrobial properties of 1,4-dihydropyridines synthesized using aminated multiwalled carbon nanotubes. This study provides insights into the potential antimicrobial applications of related compounds (Moradi et al., 2017).
Synthesis of Melanin-Concentrating Hormone Receptor Antagonists
Huang et al. (2005) identified derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine as potent melanin-concentrating hormone receptor-1 antagonists. This research is relevant for understanding how structurally similar compounds to the one can be used in developing receptor antagonists (Huang et al., 2005).
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that compounds with similar structures, such as n-heterocyclic carbenes (nhcs), can act as organocatalysts in various reactions . They typically work through the activation of aldehydes via Breslow-type adducts . This organocatalytic activation enables the production of numerous derivatives .
Biochemical Pathways
Related compounds, such as nhcs, are known to be involved in [4+2]- and [3+3]-type cycloadditions . These processes are primarily aimed at synthesizing complex molecules due to their biological activity and multiple stereocenters .
Propriétés
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHLNBFIDZWJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)



